Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

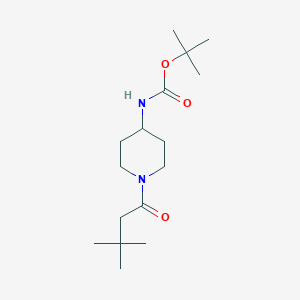

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound has a carboxylate ester group (CO2Et), a benzamido group (C6H4CONH2), and a thiocyanato group (SCN) attached to the thiophene ring .

Molecular Structure Analysis

The molecular formula of this compound is C16H17NO3S, indicating it contains 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure would depend on the positions of these atoms and functional groups within the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various methodologies for synthesizing thiophene derivatives, highlighting their significance in chemical synthesis and potential applications in creating novel compounds. For example, Chapman et al. (1971) outlined the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives through bromination and subsequent reactions, indicating a pathway for creating structurally diverse compounds with potential pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Karcı & Karcı (2012) explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, showcasing the thiophene ring's versatility in creating complex molecules with specific properties (Karcı & Karcı, 2012).

Biological Activity

Thiophene derivatives have also been studied for their biological activities, which is crucial for developing new therapeutic agents. Wang et al. (2010) synthesized a series of thieno[2,3-d]pyrimidines from ethyl 2-amino-5-ethylthiophene-3-carboxylate and benzoylisothiocyanate, revealing that some compounds exhibited excellent inhibitory activities against agricultural pests (Wang, Zheng, Liu, & Chen, 2010). This suggests potential applications in agrochemical research. Additionally, Abu‐Hashem et al. (2011) focused on the antimicrobial screening of synthesized thiophene derivatives, showing promising activities, which underscores the potential of thiophene compounds in antimicrobial drug development (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Material Science Applications

Beyond pharmacology, thiophene derivatives have been investigated for their applications in material science. Teiber & Müller (2012) reported on the synthesis of luminescent thiophenes, highlighting the utility of thiophene derivatives in creating materials with specific optical properties, which can be leveraged in electronic and photonic devices (Teiber & Müller, 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTPWTQEOASDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)SC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)

![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)